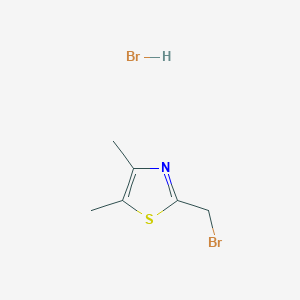

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Description

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide (CAS RN: 2072824-46-3) is a brominated thiazole derivative with the molecular formula C₆H₉Br₂NS and a molar mass of 287.01 g/mol . Its structure features a thiazole core substituted with a bromomethyl group at position 2 and methyl groups at positions 4 and 5, accompanied by a hydrobromide counterion. The SMILES notation is CC1=C(SC(=N1)CBr)C, and its InChIKey is VRDKDXRTGLGPBS-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 129.2–135.4 Ų, indicating moderate molecular compactness .

Properties

IUPAC Name |

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONYLHXCHIVKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CBr)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100245-78-1 | |

| Record name | 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide typically involves the bromination of 4,5-dimethylthiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:

Bromination of 4,5-dimethylthiazole: The starting material, 4,5-dimethylthiazole, is treated with a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, at a controlled temperature.

Formation of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole: The bromination reaction results in the formation of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole.

Conversion to Hydrobromide Salt: The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include reduced thiazole derivatives.

Scientific Research Applications

Chemistry

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide serves as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its reactivity towards nucleophiles and electrophiles allows for various substitution reactions, making it valuable in organic synthesis.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Research indicates significant antimicrobial effects against various pathogens. It has demonstrated effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

- Anticancer Properties : The compound has shown potential cytotoxic effects on certain cancer cell lines. Studies have indicated that it can induce apoptosis and inhibit proliferation in various cancer models.

| Cell Line | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| A431 (epidermoid carcinoma) | Induces apoptosis | 20 | |

| A549 (non-small cell lung cancer) | Inhibits proliferation | 15 | |

| H1299 (lung cancer) | Cytotoxic effects observed | 25 |

The mechanisms underlying these biological activities often involve interference with microbial metabolism or disruption of cellular processes associated with cancer cell metabolism.

Medicine

In pharmaceutical chemistry, the compound is being explored for its potential use in drug development, particularly in designing thiazole-based pharmaceuticals. Its unique reactivity profile makes it a candidate for developing new therapeutic agents.

Industry

This compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis. Its properties make it suitable for various industrial applications where thiazole derivatives are required.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The thiazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Melting Points: While the target compound’s mp is unreported, structurally similar brominated thiazoles exhibit high thermal stability. For example, 1-(bromomethyl)isoquinoline hydrobromide decomposes above 280°C .

- Lipophilicity: The bromomethyl group in the target compound likely increases lipophilicity compared to amino-substituted analogues (e.g., 2-amino-4,5-dimethylthiazole hydrobromide). This property is critical for membrane permeability in drug design .

Notes

Literature Gaps: No direct studies on 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide’s synthesis, bioactivity, or pharmacokinetics exist, necessitating extrapolation from analogues .

Structural Insights : The bromomethyl group at position 2 distinguishes it from positional isomers (e.g., 5-bromomethyl derivatives), which may exhibit divergent reactivity and biological profiles .

Research Directions : Prioritize quaternization and halogenation protocols for scalable synthesis. Evaluate cholinesterase inhibition and antimicrobial activity to benchmark against established analogues .

Biological Activity

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is a thiazole derivative notable for its diverse biological activities. This compound features a bromomethyl group at the 2-position and methyl groups at the 4 and 5 positions of the thiazole ring, enhancing its solubility and reactivity. Its molecular formula is and it is primarily encountered as a hydrobromide salt, which facilitates its use in various biological and pharmaceutical applications.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial , antifungal , and anticancer properties. The compound has demonstrated potential against various pathogens and may possess cytotoxic effects on certain cancer cell lines. The mechanism of action typically involves interference with microbial metabolism or disruption of cellular processes in cancer cells.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies show that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The reactivity of the bromomethyl group enhances its interaction with biological targets.

Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as Sarcoma 180 and L1210. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent .

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles due to the presence of the bromomethyl group. This characteristic allows it to participate in various substitution reactions, influencing its pharmacological potential. Additionally, the thiazole ring can coordinate with metal ions, further affecting its biological interactions.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

- Study on Monoacylglycerol Lipase (MAGL) Inhibition : A study highlighted that brominated thiazole compounds could inhibit MAGL with over 60% inhibition at concentrations around 100 µM. The IC50 values for some derivatives were found to be between 10–55 µM, indicating significant enzyme inhibition potential .

- Anticancer Activity : Research has shown that specific analogs of this compound can effectively inhibit cancer cell growth in vitro. For instance, compounds derived from this structure demonstrated promising results against murine Sarcoma 180 cells .

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from other thiazole derivatives. Below is a comparison table highlighting its features against similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Bromomethyl)-1,3-thiazole | Bromomethyl group on thiazole | Direct involvement in nucleophilic substitution |

| 4-(Bromomethyl)-1,3-thiazole | Bromomethyl group at position 4 | Different reactivity patterns due to position change |

| 2-Ethyl-1,3-thiazole hydrobromide | Ethyl substituent instead of bromomethyl | Different biological activity profile |

| 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole | Additional methyl groups on the thiazole ring | Enhanced lipophilicity and potential for varied interactions |

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves bromination of pre-formed thiazole derivatives under reflux conditions. For analogous compounds, DMSO has been used as a solvent with 18-hour reflux (65% yield) . Catalysts like bis(triphenylphosphine)palladium dichloride and copper iodide in Et3N/THF mixtures can enhance reaction efficiency, as seen in related Suzuki coupling reactions . Yield optimization requires controlled temperature (55–100°C), inert atmospheres (argon), and post-reaction purification via recrystallization (water-ethanol) or silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Identify C-Br stretches (~560–600 cm<sup>-1</sup>) and thiazole ring vibrations (C=N ~1520–1600 cm<sup>-1</sup>) .

- NMR : <sup>1</sup>H-NMR should resolve methyl protons (δ 2.4–2.5 ppm) and aromatic protons (δ 6.5–8.3 ppm). <sup>13</sup>C-NMR confirms bromomethyl (δ 30–35 ppm) and thiazole carbons (δ 120–160 ppm) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and Br percentages (e.g., ±0.3% deviation acceptable) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Brominated thiazoles are hygroscopic and light-sensitive. Store in amber vials under inert gas (N2) at –20°C. Stability studies for related compounds show decomposition above 40°C, with bromide loss observed via TGA-DSC . Monitor purity periodically using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromomethyl group in nucleophilic substitutions?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. In related studies, bromide displacement by amines or thiols proceeds with inversion of configuration, confirmed by X-ray crystallography . Kinetic studies (e.g., using <sup>79/81</sup>Br isotopic labeling) can track reaction pathways, while DFT calculations predict transition-state geometries .

Q. How can single-crystal X-ray diffraction elucidate the compound’s structural nuances?

- Methodological Answer : Crystallize the compound from ethanol/water. Key parameters include:

- Bond lengths : C-Br ~1.9–2.0 Å; C-S ~1.7 Å .

- Angles : Thiazole ring angles ~105–110° (distorted by methyl substituents) .

- Data quality : Aim for R factor <0.06 and data-to-parameter ratio >15 . APEX2 and SHELXTL software are standard for structure refinement .

Q. What strategies are effective for evaluating biological activity, particularly enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). For analogs, docking scores correlate with IC50 values (e.g., 9c derivative: –8.2 kcal/mol) .

- In vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay. IC50 values <50 µM indicate potency .

- SAR Analysis : Compare with fluorinated/brominated analogs to identify substituent effects on bioactivity .

Q. How can advanced analytical techniques resolve contradictory data in synthesis or bioactivity studies?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dehydrobrominated byproducts) that skew bioactivity results .

- SC-XRD : Confirm regioisomerism in cases of ambiguous NMR data .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., carbocation stability in SN1 pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.